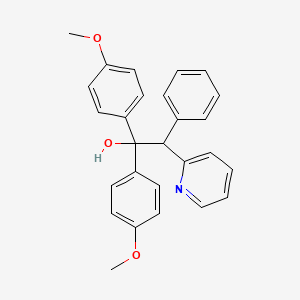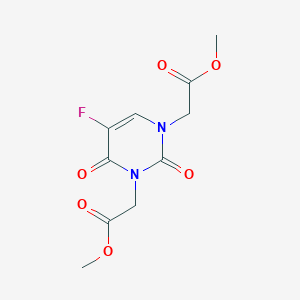
Dimethyl 2,2'-(5-fluoro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,2’-(5-fluoro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)diacetate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorine atom and two ester groups attached to a pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-(5-fluoro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)diacetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluorouracil and dimethyl malonate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).
Esterification: The esterification reaction is facilitated by the presence of a catalyst, leading to the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of Dimethyl 2,2’-(5-fluoro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)diacetate may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2,2’-(5-fluoro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and amines can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Dimethyl 2,2’-(5-fluoro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)diacetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer and antiviral properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Dimethyl 2,2’-(5-fluoro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)diacetate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, while the ester groups facilitate its cellular uptake. The compound may inhibit key enzymes or interfere with nucleic acid synthesis, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A well-known pyrimidine derivative with anticancer properties.
Dimethyl Malonate: A common ester used in organic synthesis.
Pyrimidine Derivatives: Various other pyrimidine-based compounds with diverse biological activities.
Uniqueness
Dimethyl 2,2’-(5-fluoro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)diacetate is unique due to its specific structural features, such as the presence of a fluorine atom and two ester groups. These features contribute to its distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
57610-17-0 |
|---|---|
Fórmula molecular |
C10H11FN2O6 |
Peso molecular |
274.20 g/mol |
Nombre IUPAC |
methyl 2-[5-fluoro-3-(2-methoxy-2-oxoethyl)-2,4-dioxopyrimidin-1-yl]acetate |
InChI |
InChI=1S/C10H11FN2O6/c1-18-7(14)4-12-3-6(11)9(16)13(10(12)17)5-8(15)19-2/h3H,4-5H2,1-2H3 |
Clave InChI |
WFPBAJUAUZDXOU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CN1C=C(C(=O)N(C1=O)CC(=O)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


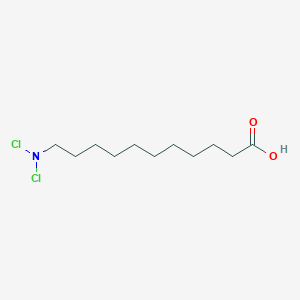



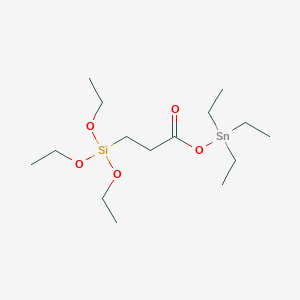
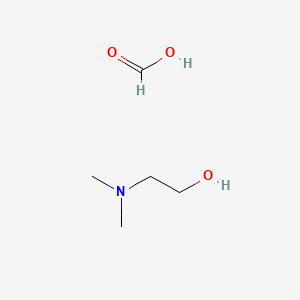

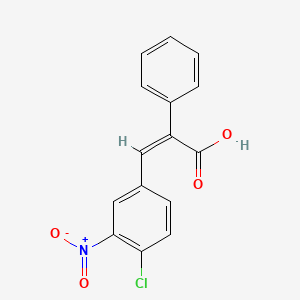

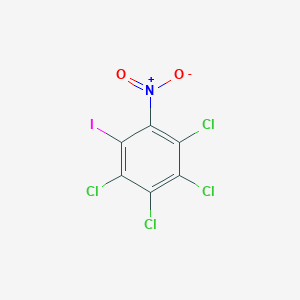

![1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14622927.png)

